Vicadrostat is a small molecule drug classified as an aldosterone synthase inhibitor. It is primarily investigated for its potential applications in treating chronic kidney disease and cardiovascular diseases. The compound's inhibitory action on aldosterone synthase, an enzyme crucial for the production of aldosterone, positions it as a promising therapeutic agent in managing conditions associated with elevated aldosterone levels, such as hypertension and kidney dysfunction .
Vicadrostat, also known by its developmental code BI 690517, is developed by Boehringer Ingelheim. It has been classified under the category of urologics and is currently undergoing clinical trials, with its highest development phase being Phase III for indications related to heart failure and renal failure . The compound's chemical identity is confirmed by its CAS Registry Number 1868065-21-7 and a molecular formula of C15H12ClN3O3, which reflects its complex structure involving chlorine, nitrogen, and oxygen atoms .
The synthesis of Vicadrostat involves multiple steps that include the preparation of various intermediate compounds. Although specific proprietary methods are not publicly disclosed, it is known that the synthesis employs a series of chemical reactions with different reagents and catalysts. The process typically includes:
Vicadrostat's molecular structure is characterized by complex arrangements of carbon, chlorine, nitrogen, and oxygen atoms. The structural formula can be represented as follows:
This structure indicates the presence of a pyran ring fused with an imidazole moiety, contributing to its biological activity .
Vicadrostat undergoes several significant chemical reactions that are crucial for its functionality:
The specific conditions under which these reactions occur—such as temperature, solvent choice, and catalysts—are critical for achieving desired outcomes in both synthesis and application .
Vicadrostat functions by inhibiting aldosterone synthase (cytochrome P450 11B2), thereby reducing aldosterone production. Aldosterone plays a pivotal role in regulating sodium and potassium levels in the body, influencing blood pressure and fluid balance. By inhibiting this enzyme:
Clinical studies suggest that Vicadrostat may also reduce proteinuria (excess protein in urine), indicating potential protective effects on kidney function .
Vicadrostat exhibits several physical properties relevant to its handling and application:
Key chemical properties include:
These properties are critical for researchers when considering Vicadrostat for experimental applications or therapeutic formulations .
Vicadrostat has several notable applications in scientific research:
Ongoing clinical trials aim to validate these applications further, particularly regarding long-term outcomes in patients with chronic kidney disease .
Vicadrostat (BI 690517) achieves high selectivity for aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1) through precise interactions with isoform-specific residues in the enzyme's substrate-binding cavity. Crystal structures reveal that CYP11B2 features a hydrophobic active site pocket optimized for corticosteroid recognition, particularly deoxycorticosterone (DOC) [6]. Key divergent residues between CYP11B2 and CYP11B1—such as V395/I395 and A386/S386—line the substrate access channel and catalytic heme environment. These differences alter the topology of the binding cavity, enabling Vicadrostat to exploit subtle structural variations [6] [8].
Notably, residues near the I-helix (governing O₂ activation) and loops surrounding the H-helix influence the enzyme's egress channel closure. This structural flexibility allows CYP11B2 to retain reaction intermediates during aldosterone synthesis, a feature Vicadrostat disrupts through competitive binding. Biochemical assays confirm a 250-fold selectivity (IC₅₀ = 48 nM for CYP11B2 vs. CYP11B1), attributed to Vicadrostat's optimized steric fit within CYP11B2’s unique residue arrangement [8] [6].
Table 1: Key Structural Determinants for Vicadrostat Selectivity
| CYP11B2 Residue | CYP11B1 Equivalent | Functional Role |
|---|---|---|
| Valine 395 | Isoleucine 395 | Modifies active site volume |
| Alanine 386 | Serine 386 | Alters hydrogen-bonding capacity |
| Leucine 301 | Valine 301 | Affects substrate orientation |
| Serine 234 | Glycine 234 | Influences heme access geometry |
Vicadrostat primarily functions as a competitive inhibitor by binding directly to CYP11B2’s active site, as evidenced by crystallographic data showing displacement of the endogenous substrate deoxycorticosterone (DOC) [6]. Kinetic studies using adrenal cell lines demonstrate concentration-dependent suppression of aldosterone synthesis, with increased accumulation of intermediates like 11-deoxycorticosterone and corticosterone—indicating blockade of the 11β-hydroxylation step [2] [5].
However, complex kinetic behavior emerges due to Vicadrostat’s interaction with the enzyme-substrate complex (ES). At high substrate concentrations, inhibition remains potent, suggesting partial noncompetitive characteristics. This is explained by Vicadrostat’s binding to an alternative site near the egress channel, inducing conformational changes that impair catalysis without fully excluding substrate binding [6] [9]. Such dual-site binding aligns with mixed inhibition models, where inhibitors target both free enzymes and ES complexes:
$$vi = \frac{V{max} \cdot [S]}{Km \left(1 + \frac{[I]}{K{ic}}\right) + [S] \left(1 + \frac{[I]}{K{iu}}\right)}$$Here, $K{ic}$ (competitive inhibition constant) and $K{iu}$ (uncompetitive inhibition constant) reflect Vicadrostat’s affinity for the free enzyme and ES complex, respectively. Experimental data show $K{ic} < K_{iu}$, confirming dominance of competitive inhibition [3] [5].
Table 2: Kinetic Parameters of Vicadrostat Inhibition
| Parameter | Value | Interpretation |
|---|---|---|
| IC₅₀ (CYP11B2) | 48 nM | High potency against target enzyme |
| Selectivity ratio | 250 | CYP11B2 vs. CYP11B1 |
| $K_{ic}$ | 32 nM | High affinity for free CYP11B2 |
| $K_{iu}$ | 420 nM | Moderate affinity for CYP11B2–DOC complex |
While Vicadrostat binds orthosterically, its inhibition kinetics imply allosteric effects on CYP11B2’s conformational dynamics. CYP11B2 functions as a monomeric enzyme, but substrate processing involves coordinated movements of the I-helix and H-helix loops to sequester intermediates during aldosterone synthesis [6]. Vicadrostat binding at the egress channel stabilizes a semi-open enzyme conformation, disrupting the dynamic closure required for retaining intermediates like 18-hydroxycorticosterone. This prevents the final 18-oxidation step, effectively uncoupling the reaction sequence [6] [10].
Allosteric modulation follows the ensemble model, where ligand binding redistributes pre-existing conformational states. Molecular dynamics simulations suggest Vicadrostat shifts CYP11B2’s equilibrium toward a low-processivity state, reducing catalytic efficiency independent of active site occupancy [10]. This is corroborated by clinical observations of increased urinary corticosterone metabolites—a signature of disrupted processivity—akin to corticosterone methyloxidase type II deficiency [2] [5].
Notably, no classical allosteric site is identified for Vicadrostat. Instead, its action exemplifies orthosteric-allosteric coupling: binding at the substrate access channel remotely alters the heme environment’s electrostatics, impairing O₂ activation required for hydroxylation [6] [10].
Table 3: Vicadrostat Compound Synonyms
| Synonym | Source |
|---|---|
| BI 690517 | ProbeChem [8] |
| BI-690517 | Clinical trial reports [1] |
| Vicadrostat | Patent WO2016014736 [8] |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1